molecular formula C6H5N3O5S B15471129 N-(3,5-dinitrothiophen-2-yl)acetamide CAS No. 51249-08-2

N-(3,5-dinitrothiophen-2-yl)acetamide

Cat. No.: B15471129
CAS No.: 51249-08-2
M. Wt: 231.19 g/mol
InChI Key: YIKSUWUCPDHMSU-UHFFFAOYSA-N
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Description

N-(3,5-dinitrothiophen-2-yl)acetamide is a nitro-substituted thiophene derivative with an acetamide functional group at the 2-position of the heterocyclic ring.

Properties

IUPAC Name

N-(3,5-dinitrothiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5S/c1-3(10)7-6-4(8(11)12)2-5(15-6)9(13)14/h2H,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKSUWUCPDHMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310735
Record name N-(3,5-dinitrothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51249-08-2
Record name NSC231478
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,5-dinitrothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3,5-dinitrothiophen-2-yl)acetamide with five acetamide derivatives from the evidence, focusing on structural features, substituent effects, and inferred properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound (Target) Thiophene -NO₂ (3,5-positions); -NHCOCH₃ (2-position) C₆H₅N₃O₅S 231.19 High electron deficiency; potential dye/pharma intermediate
N-[5-diethylamino-2-(3,5-dinitrothiophen-2-yl)diazenyl-phenyl]acetamide Benzene + diazenyl -N(Et)₂; -N=N-(3,5-dinitrothiophen-2-yl); -NHCOCH₃ C₁₆H₁₈N₆O₅S 406.42 Disperse dye (C.I. Disperse Green 9)
N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole -4-ethoxy-3,5-dimethoxyphenyl; -NHCOCH₃ C₁₄H₁₇N₃O₄S 323.37 Electron-rich; potential antimicrobial agent
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole -CF₃ (6-position); -NHCOCH₃ (2-position); -C₆H₅ C₁₆H₁₂F₃N₂OS 346.34 Lipophilic; possible kinase inhibitor
N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH) 1,3,4-Thiadiazole -CH₃ (3-position); -SH (5-position); -NHCOCH₃ C₅H₇N₃OS₂ 189.26 Thiol reactivity; methazolamide metabolite

Key Comparative Insights

Core Heterocycle Influence

  • Thiophene vs. Benzothiazole/Thiadiazole : The thiophene core in the target compound offers planar aromaticity and conjugation, whereas benzothiazole () and thiadiazole () introduce larger heterocycles with varied electronic environments. For example, benzothiazole derivatives often exhibit enhanced bioavailability due to increased lipophilicity .

Substituent Effects

  • Nitro Groups (Target) vs. Methoxy/CF₃ : The nitro groups in the target compound create strong electron-withdrawing effects, enhancing electrophilic reactivity and redox activity. In contrast, methoxy () and trifluoromethyl () groups modulate solubility and metabolic stability.
  • Thiol vs. Acetamide Functionality : The mercapto group in MSH () confers nucleophilic reactivity, making it prone to glutathione conjugation, whereas the acetamide group in the target compound may enhance stability against hydrolysis .

Applications and Reactivity Dye Chemistry: The diazenyl-linked dinitrothiophene derivative () is used as a disperse dye, leveraging the nitro-thiophene moiety’s chromophoric properties . Pharmacological Potential: Benzothiazole derivatives () are explored for kinase inhibition, while thiadiazole analogs () show promise in antimicrobial activity due to electron-rich aromatic systems.

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield Optimization Tips
AcylationAcetic anhydride, pyridine, 50°C, 4hUse inert atmosphere (N₂)
NitrationHNO₃/H₂SO₄ (1:3), 0°C, 2hSlow addition to control exotherm

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm acetamide linkage (δ 2.1 ppm for CH₃, δ 165–170 ppm for carbonyl) and nitro-thiophene aromatic shifts (δ 7.5–8.5 ppm) .
    • IR : Detect C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹, ~1350 cm⁻¹) .
  • Chromatography : HPLC (C18 column, methanol/water) assesses purity (>98%) .
  • Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do the electron-withdrawing nitro groups influence the compound’s electronic structure and reactivity?

Answer:

  • Electronic Effects : Nitro groups reduce electron density on the thiophene ring, stabilizing negative charges and enhancing electrophilic substitution resistance. Computational studies (DFT) show decreased HOMO-LUMO gaps (~3.5 eV), increasing susceptibility to nucleophilic attack .
  • Crystallography : X-ray diffraction (XRD) reveals nitro groups induce planar distortion in the thiophene ring, altering packing efficiency (e.g., orthorhombic vs. triclinic systems) .

Q. Table 2: Substituent Effects on Crystal Geometry (Analogous Compounds)

SubstituentCrystal SystemSpace GroupLattice Parameters (Å)Source
3-NO₂ (meta)OrthorhombicPbcaa=12.32, b=8.97, c=20.21
3,5-(CH₃)₂ (para)TriclinicP¯1a=8.99, b=9.99, c=14.76

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO ≤0.1%), and endpoint measurements (IC₅₀ vs. EC₅₀) .
  • Meta-Analysis : Compare structural analogs (e.g., chloro vs. nitro derivatives) to isolate substituent-specific effects .
  • Dose-Response Curves : Use non-linear regression models to account for variability in potency measurements .

Advanced: What advanced techniques elucidate the solid-state geometry and intermolecular interactions of this compound?

Answer:

  • Single-Crystal XRD : Resolve bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions between acetamide and nitro groups) .
  • Nuclear Quadrupole Resonance (NQR) : Quantify ¹⁴N/¹⁷O electric field gradients to assess nitro group electronic environments .
  • Computational Modeling : Molecular dynamics (MD) simulations predict thermal stability and π-π stacking interactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

  • Substituent Modulation : Replace nitro groups with bioisosteres (e.g., CF₃, CN) to balance electron withdrawal and lipophilicity .
  • Pharmacophore Mapping : Identify critical motifs (e.g., acetamide carbonyl for hydrogen bonding) using 3D-QSAR models .
  • In Vivo Testing : Evaluate pharmacokinetics (e.g., logP, plasma protein binding) to optimize bioavailability .

Q. Table 3: SAR Trends in Analogous Acetamides

DerivativeSubstituentIC₅₀ (µM)Key Interaction
3,5-NO₂ (Target)Strong EWG12.3H-bond acceptor
3-Cl,5-NO₂Moderate EWG8.7Lipophilic pocket
3-OCH₃,5-NO₂EWG + EDG25.1Reduced potency

Advanced: What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH Stability : Nitro groups enhance resistance to hydrolysis at acidic pH (1–3) but degrade in alkaline conditions (pH >10) via nucleophilic attack on the acetamide .
  • Thermal Analysis : Differential scanning calorimetry (DSC) shows decomposition onset at 220°C, correlating with nitro group thermal lability .

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